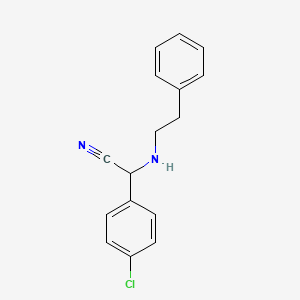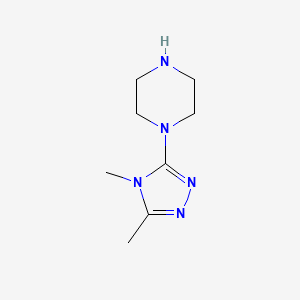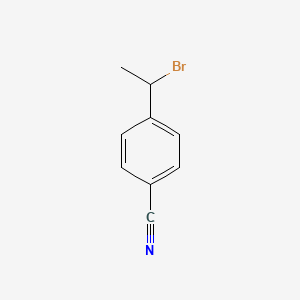
3-bromo-N-(2-methylpropyl)aniline
Übersicht
Beschreibung
3-Bromo-N-(2-methylpropyl)aniline, also known as 3-bromo-N-propylbenzenamine, is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic materials. It is a colorless liquid with a boiling point of 175 °C and a melting point of -41 °C. It is a member of the aniline family, and is a key intermediate in the synthesis of many important compounds.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Investigation
- Vibrational Spectroscopy: The FTIR and FTRaman spectra of similar brominated anilines have been studied to understand the effects of bromine, methyl groups, and amine groups on molecular geometry and vibrational frequencies, providing a basis for future development of substituted aniline compounds (Ramalingam, Periandy, Narayanan, & Mohan, 2010).
Synthesis and Characterization
- Synthesis of Analogs: Research includes the synthesis of various aniline analogs, exploring their potential in biological applications. For instance, the synthesis of 1,3,4-Oxadiazole analogs from p-bromoanilino acetohydrazide demonstrates the versatility of bromo-substituted anilines in organic synthesis (Bhat, Sufeera, & Chaitanya, 2011).
- Metal-Free Synthesis Methods: Transition metal-free synthesis methods have been developed for meta-bromo-anilines, showcasing innovative approaches in the synthesis of biologically active compounds (Staudt, Cetin, & Bunch, 2022).
Biological Activity Studies
- Antimicrobial Agents: Bromo-aniline derivatives have been synthesized and screened for their antibacterial, antifungal, and anti-inflammatory activities, highlighting the pharmaceutical potential of these compounds (Naseem, Aziz, Shah, Ahmad, Parveen, & Ashfaq, 2020).
Polymerization and Material Science
- Epoxy Systems: Studies have been conducted on the water resistance of epoxy systems using bromo-substituted anilines, emphasizing the role of these compounds in improving material properties (Johncock & Tudgey, 1983).
Environmental and Chemical Transformations
- Microbial Transformation: Research on the transformation of bromo-anilines by bacteria provides insights into environmental remediation and the impact of compound structure on microbial processes (Paris & Wolfe, 1987).
Wirkmechanismus
Target of Action
It’s known that aniline derivatives often interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 3-bromo-N-(2-methylpropyl)aniline involves several steps. The compound can undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
Biochemical Pathways
Aniline derivatives are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
The compound’s reactions can lead to various changes at the molecular level, potentially influencing cellular processes .
Eigenschaften
IUPAC Name |
3-bromo-N-(2-methylpropyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHVIKWNRUJBKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2,2-Dimethylpropanamido)phenyl]acetic acid](/img/structure/B3033358.png)
![3-Benzylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3033360.png)

![3-[(3,4-Dimethoxyphenyl)sulfonyl]propanenitrile](/img/structure/B3033362.png)
![4-Chloro-5-(4-ethoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B3033363.png)
![2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid](/img/structure/B3033365.png)


![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B3033369.png)
![2-[1-(3-chlorophenyl)-N-(2-methylphenyl)formamido]acetic acid](/img/structure/B3033370.png)
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole](/img/structure/B3033374.png)
![2-Chloro-5-[(pyridin-2-ylsulfanyl)methyl]pyridine](/img/structure/B3033376.png)
![2-[(3,4-Difluorophenyl)amino]nicotinic acid](/img/structure/B3033377.png)

